molecular formula C8H15ClO3 B3195430 8-Chloro-6-hydroxyoctanoic acid CAS No. 90435-60-2

8-Chloro-6-hydroxyoctanoic acid

Cat. No.: B3195430
CAS No.: 90435-60-2
M. Wt: 194.65 g/mol
InChI Key: WXPREQDMOKXUIM-UHFFFAOYSA-N
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Description

8-Chloro-6-hydroxyoctanoic acid (CAS: 90435-60-2) is a chlorinated hydroxy fatty acid with the molecular formula C₈H₁₅ClO₃ and an average molecular mass of 194.66 g/mol . It features a hydroxyl group at the C-6 position and a chlorine atom at C-8, making it a key intermediate in synthesizing bioactive molecules like R-α-lipoic acid, a potent antioxidant . Its stereochemistry (R-configuration at C-6) is critical for enzymatic activity and downstream applications . The compound is commercially available as a reference standard (e.g., TMF-014015, CAS 90435-60-2) and is utilized in pharmaceutical research .

Properties

IUPAC Name

8-chloro-6-hydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPREQDMOKXUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(CCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 8-Chloro-6-hydroxyoctanoic acid involves its conversion into α-lipoic acid. α-Lipoic acid acts as a cofactor for mitochondrial enzymes and plays a crucial role in energy metabolism. It also exhibits antioxidant properties by scavenging free radicals and regenerating other antioxidants .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to 8-chloro-6-hydroxyoctanoic acid, differing in substituents, oxidation states, or esterification:

Ethyl 8-Chloro-6-hydroxyoctanoate (CAS 1070-65-1)

  • Molecular Formula : C₁₀H₁₉ClO₃
  • Molecular Weight : 222.71 g/mol
  • Key Features: Esterified form of 8-chloro-6-hydroxyoctanoic acid, enhancing lipophilicity for synthetic applications. Intermediate in the synthesis of thioctic acid (α-lipoic acid) via chlorination and disulfide cyclization . Reacts with thionyl chloride (SOCl₂) to form dichloro derivatives for further functionalization .

6-Oxo-8-chlorooctanoic Acid (CAS 56535-97-8)

  • Molecular Formula : C₈H₁₃ClO₃
  • Molecular Weight : 192.64 g/mol
  • Key Features: Contains a ketone group at C-6 instead of a hydroxyl group. Produced via enzymatic reduction of ethyl 8-chloro-6-oxooctanoate by engineered alcohol dehydrogenases (e.g., CpAR2S131Y/Q252I variant) . Boiling point: 361.1±27.0°C, higher than 8-chloro-6-hydroxyoctanoic acid due to increased polarity .

8-Hydroxyoctanoic Acid

  • Molecular Formula : C₈H₁₆O₃ (inferred from synthesis)
  • Molecular Weight : ~160.21 g/mol (calculated)
  • Key Features :
    • Lacks the chlorine atom at C-8, reducing electrophilicity.
    • Synthesized via reaction of 6-chlorohexan-1-ol with dialkyl malonates, highlighting the importance of chloro precursors in fatty acid synthesis .

Ethyl 6,8-Dichlorooctanoate (CAS 1070-64-0)

  • Molecular Formula : C₁₀H₁₈Cl₂O₂
  • Molecular Weight : 241.15 g/mol
  • Key Features :
    • Contains two chlorine atoms at C-6 and C-8, increasing reactivity for nucleophilic substitution.
    • Hazard profile includes skin/eye irritation (Risk Code R36/37/38) .

Data Table: Comparative Analysis

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
8-Chloro-6-hydroxyoctanoic acid 90435-60-2 C₈H₁₅ClO₃ 194.66 -Cl, -OH, -COOH R-α-lipoic acid synthesis
Ethyl 8-chloro-6-hydroxyoctanoate 1070-65-1 C₁₀H₁₉ClO₃ 222.71 -Cl, -OH, -COOEt Thioctic acid precursor
6-Oxo-8-chlorooctanoic acid 56535-97-8 C₈H₁₃ClO₃ 192.64 -Cl, -C=O, -COOH Enzymatic reduction studies
Ethyl 6,8-dichlorooctanoate 1070-64-0 C₁₀H₁₈Cl₂O₂ 241.15 -Cl (x2), -COOEt Reactive intermediate
8-Hydroxyoctanoic acid N/A C₈H₁₆O₃ ~160.21 -OH, -COOH Fatty acid derivatives

Biological Activity

8-Chloro-6-hydroxyoctanoic acid (C₈H₁₅ClO₃) is a compound that has garnered attention for its significant biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biochemical properties, molecular mechanisms, and applications, supported by data tables and relevant case studies.

Enzymatic Interactions
8-Chloro-6-hydroxyoctanoic acid plays a crucial role in fatty acid metabolism, interacting with various enzymes, notably cytochrome P450 enzymes. These enzymes are essential for the hydroxylation of fatty acids, a process vital for metabolic detoxification and energy production. Additionally, this compound may influence fatty acid synthase activity, affecting both the synthesis and breakdown of fatty acids.

Cellular Effects
The compound has been shown to modulate cellular processes including:

  • Cell Signaling : Alters responses to external stimuli.
  • Gene Expression : Influences the production of proteins involved in metabolic pathways.
  • Metabolism : Affects energy production and storage through its impact on fatty acid metabolism.

Molecular Mechanism

The molecular mechanism of action involves binding to specific biomolecules, particularly cytochrome P450 enzymes. This interaction facilitates the catalytic activity necessary for fatty acid hydroxylation. Furthermore, 8-Chloro-6-hydroxyoctanoic acid can act as an inhibitor or activator of various enzymes, thereby modulating their functions. Changes in gene expression may arise from interactions with transcription factors and regulatory proteins .

Applications in Research

8-Chloro-6-hydroxyoctanoic acid has diverse applications:

  • Pharmaceuticals : Serves as an intermediate in synthesizing α-lipoic acid, known for its antioxidant properties and therapeutic use in various diseases.
  • Chemical Synthesis : Its unique structure is valuable for synthesizing complex molecules.
  • Biological Studies : Investigated for its enantiomers' specific interactions with biological systems .

Case Study 1: Synthesis of α-Lipoic Acid

A study demonstrated the conversion of 8-chloro-6-hydroxyoctanoic acid into α-lipoic acid using enzymatic methods. The process showed high enantiomeric excess (>99%) and was efficient in producing this important antioxidant precursor .

Case Study 2: Effects on Metabolic Pathways

Research indicated that 8-chloro-6-hydroxyoctanoic acid influences lipid metabolism in animal models. In Sprague-Dawley rats, administration led to significant changes in body weight and lipid peroxidation markers over a 90-day period, highlighting its potential role in metabolic regulation .

Summary Table of Biological Activities

Biological ActivityDescription
Enzyme Interaction Modulates activity of cytochrome P450 and fatty acid synthase
Gene Expression Modulation Alters expression levels of metabolic proteins
Antioxidant Properties Precursor to α-lipoic acid with significant antioxidant effects
Metabolic Regulation Influences lipid metabolism and energy production

Q & A

Q. What are the primary synthetic routes for 8-Chloro-6-hydroxyoctanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via asymmetric reduction of oxo diesters. A key step involves esterification of enantiomers (e.g., (R)-(-)-enantiomer) using HCl-MeOH, followed by chlorination with SOCl₂ and pyridine, which induces inversion at C-6 . To optimize yields:
  • Use catalytic pyridine to minimize side reactions during chlorination.
  • Control temperature (e.g., 0–5°C) during esterification to prevent racemization.
  • Monitor reaction progress via thin-layer chromatography (TLC) to terminate at peak conversion.

Q. How can NMR spectroscopy confirm the structure of 8-Chloro-6-hydroxyoctanoic acid?

  • Methodological Answer :
  • ¹H NMR : Look for a triplet (~δ 4.1 ppm) corresponding to the hydroxyl-bearing C6 proton, split by adjacent CH₂ groups. The chloro-substituted C8 proton appears as a multiplet (~δ 3.5–3.7 ppm) due to coupling with C7 and C9 .
  • ¹³C NMR : The carbonyl (C=O) signal appears at ~170–175 ppm, while the chlorinated carbon (C8) resonates at ~45 ppm .
  • Compare spectra with literature data or computational predictions (e.g., DFT simulations) for validation.

Q. What safety protocols are critical when handling 8-Chloro-6-hydroxyoctanoic acid in the lab?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (refer to GHS hazard classifications) .
  • Work in a fume hood to avoid inhalation of vapors during chlorination steps involving SOCl₂ .
  • Store at +4°C in airtight containers to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How can enantiomeric resolution of 8-Chloro-6-hydroxyoctanoic acid be achieved, and what techniques validate absolute configuration?

  • Methodological Answer :
  • Resolution : Use chiral resolving agents like (+)- or (-)-α-methylbenzylamine to separate racemic mixtures via diastereomeric salt formation .
  • Validation :
  • Polarimetry : Measure optical rotation (e.g., (R)-enantiomer: [α]ᴅ²⁵ = -15° in MeOH).
  • X-ray Crystallography : Resolve crystal structures of derivatives (e.g., methyl esters) to confirm stereochemistry .
  • Chiral HPLC : Employ a Chiralpak® column with hexane/isopropanol (95:5) to assess enantiopurity (>98% ee).

Q. What side reactions occur during chlorination of 8-Chloro-6-hydroxyoctanoic acid intermediates, and how are they mitigated?

  • Methodological Answer :
  • Common Side Reactions :
  • Over-chlorination at C6 or C8 due to excess SOCl₂.
  • Ester hydrolysis under prolonged reaction times.
  • Mitigation Strategies :
  • Use stoichiometric SOCl₂ (1.1 eq) and monitor via TLC.
  • Add molecular sieves to absorb HCl byproducts and prevent acid-catalyzed degradation .

Q. How should conflicting spectral data (e.g., IR vs. MS) in structural analysis be resolved?

  • Methodological Answer :
  • Cross-Validation :
  • Compare IR carbonyl stretches (~1720 cm⁻¹ for ester vs. ~1700 cm⁻¹ for acid) with MS molecular ion peaks (e.g., m/z 194.66 for [M+H]⁺ ).
  • Perform high-resolution mass spectrometry (HRMS) to confirm exact mass (e.g., 194.0815 for C₈H₁₅ClO₃).
  • Supplementary Techniques :
  • Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and resolve overlapping signals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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